molecular formula C21H25N3O B4553561 2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinazolin-4-amine

2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinazolin-4-amine

Cat. No.: B4553561
M. Wt: 335.4 g/mol
InChI Key: OLSSRKIIWAFYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazoline core with a tert-butylphenyl group and a methoxyethylamine substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinazolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be constructed through cyclization reactions.

    Introduction of the tert-Butylphenyl Group: This can be achieved via Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

    Attachment of the Methoxyethylamine Group: This step may involve nucleophilic substitution reactions where the amine group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethylamine group.

    Reduction: Reduction reactions could target the quinazoline core or the tert-butylphenyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or alkyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce various reduced derivatives of the quinazoline core.

Scientific Research Applications

2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinazolin-4-amine may have several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural similarity to biologically active quinazolines.

    Medicine: Could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: May find applications in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The tert-butylphenyl and methoxyethylamine groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazoline: Lacks the tert-butyl and methoxyethylamine groups, which may result in different biological activities.

    4-Aminoquinazoline: Similar core structure but different substituents, leading to varied chemical and biological properties.

    N-Methylquinazoline: Another derivative with different substituents affecting its reactivity and applications.

Uniqueness

2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinazolin-4-amine is unique due to its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-21(2,3)16-11-9-15(10-12-16)19-23-18-8-6-5-7-17(18)20(24-19)22-13-14-25-4/h5-12H,13-14H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSSRKIIWAFYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinazolin-4-amine
Reactant of Route 3
2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.